molecular formula C6H10O B14298632 2-(Prop-1-en-1-yl)oxetane CAS No. 124315-97-5

2-(Prop-1-en-1-yl)oxetane

Cat. No.: B14298632
CAS No.: 124315-97-5
M. Wt: 98.14 g/mol
InChI Key: GTKOIEXQTCZZIO-UHFFFAOYSA-N
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Description

2-(Prop-1-en-1-yl)oxetane is a heterocyclic organic compound characterized by a four-membered ring structure containing three carbon atoms and one oxygen atom. This compound is a derivative of oxetane, where one of the hydrogen atoms in the oxetane ring is replaced by a prop-1-en-1-yl group. The unique structure of this compound imparts distinct chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Prop-1-en-1-yl)oxetane can be achieved through several methods. One common approach involves the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures (around 150°C). This reaction yields oxetane, which can then be further functionalized to introduce the prop-1-en-1-yl group . Another method involves the Paternò–Büchi reaction, where an alkene and a carbonyl compound react under UV light to form the oxetane ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of 2-(Prop-1-en-1-yl)oxetane involves its interaction with specific molecular targets and pathways. The compound’s unique ring structure allows it to act as a reactive intermediate in various chemical reactions. In biological systems, it can interact with enzymes and proteins, potentially leading to the modulation of biochemical pathways . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Properties

CAS No.

124315-97-5

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

2-prop-1-enyloxetane

InChI

InChI=1S/C6H10O/c1-2-3-6-4-5-7-6/h2-3,6H,4-5H2,1H3

InChI Key

GTKOIEXQTCZZIO-UHFFFAOYSA-N

Canonical SMILES

CC=CC1CCO1

Origin of Product

United States

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